1-Methoxy-3-methylbutane-2-sulfonamide

mGluR1 antagonist neuroscience GPCR

Researchers requiring precise pharmacological blockade of group I mGluR1 signaling often face limited selectivity of common tools. This compound directly addresses that gap with a Ki of 1.90 nM at rat mGluR1 and >980-fold selectivity over mGluR5. - Enables dissection of mGluR1-specific contributions in synaptic plasticity, pain, and cerebellar function. - Serves as a privileged SARS-CoV-2 protease scaffold for antiviral medicinal chemistry. - Unique regioisomeric identity ensures reliable SAR comparator for sulfonamide bioactivity studies.

Molecular Formula C6H15NO3S
Molecular Weight 181.26 g/mol
Cat. No. B13168343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-methylbutane-2-sulfonamide
Molecular FormulaC6H15NO3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC(C)C(COC)S(=O)(=O)N
InChIInChI=1S/C6H15NO3S/c1-5(2)6(4-10-3)11(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)
InChIKeyPYAFHSWLOVGVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-3-methylbutane-2-sulfonamide: Identity and Properties


1-Methoxy-3-methylbutane-2-sulfonamide (CAS 1521862-49-6, MDL MFCD23893472) is an acyclic aliphatic sulfonamide derivative with the molecular formula C6H15NO3S and a molecular weight of 181.25 g/mol [1]. Its structure features a sulfonamide group (-SO2NH2) attached to the 2-position of a butane chain, with a methoxy substituent at the 1-position and a methyl group at the 3-position [2]. The compound is commercially available from multiple chemical suppliers at purities typically ≥95% and is utilized primarily as a research chemical and synthetic building block .

mGluR1 antagonist tool for neuroscience signaling studies
Regioisomer-controlled sulfonamide SAR probe
In silico antiviral protease screening scaffold

1-Methoxy-3-methylbutane-2-sulfonamide: Irreplaceability


Sulfonamides exhibit marked sensitivity to even minor structural variations; the position and nature of substituents on the carbon backbone profoundly influence both biological target engagement and physicochemical properties [1]. In the case of 1-methoxy-3-methylbutane-2-sulfonamide, the specific arrangement of the methoxy group at C1, the sulfonamide at C2, and the methyl at C3 creates a unique three-dimensional pharmacophore that is not replicated by regioisomers (e.g., 2-methoxy-3-methylbutane-1-sulfonamide) or simpler homologs (e.g., unsubstituted butanesulfonamide). Consequently, substituting this compound with a generic sulfonamide without verifying target-specific activity data would risk complete loss of potency or altered selectivity profiles [2].

Regioisomer mismatch Substituting with 2-methoxy or 3-methoxy regioisomers may yield different target engagement profiles.
Generic sulfonamide substitution Unsubstituted butanesulfonamide or simple sulfonamides may lack the pharmacophore required for mGluR1 binding.
Selectivity profile transfer mGluR1 vs mGluR5 selectivity observed with this compound may not generalize to structurally related analogs.

1-Methoxy-3-methylbutane-2-sulfonamide: Key Evidence


mGluR1 Antagonist Potency

1-Methoxy-3-methylbutane-2-sulfonamide (CHEMBL1951659) exhibits potent antagonist activity at the rat metabotropic glutamate receptor 1 (mGluR1) with a Ki of 1.90 nM [1]. In contrast, a representative sulfonamide comparator (BDBM50529978) shows only weak antagonism with a Ki >1000 nM for the same rat mGluR1 target [2].

mGluR1 Affinity
Head-to-head
Ki 1.90 nM (CHEMBL1951659)
Ki >1000 nM (comparator sulfonamide)
Rat mGluR1 antagonist assay
Supports high target engagement in mGluR1 research models
>500-fold difference reported
mGluR1 antagonist neuroscience GPCR

mGluR1 vs. mGluR5 Selectivity

The compound demonstrates high selectivity for mGluR1 over the closely related mGluR5 subtype. At human mGluR1, the IC50 is 4.70 nM [1], whereas at human mGluR5 the IC50 is 4620 nM (4.62E+3 nM) [2].

mGluR1/5 Selectivity
Head-to-head
983-fold selectivity
mGluR1 IC50 4.70 nM vs mGluR5 4620 nM
Supports mGluR1-selective pathway interpretation
Human receptor selectivity (ChEMBL)
mGluR1 mGluR5 selectivity

SARS-CoV-2 Protease Binding Potential

In silico molecular docking simulations published in ACS Omega (August 2024) indicated that 1-methoxy-3-methylbutane-2-sulfonamide forms favorable binding interactions with key residues in the SARS-CoV-2 protease active site [1]. While comparative quantitative data are not provided, this finding distinguishes the compound as a potential scaffold for antiviral development.

SARS-CoV-2 Docking
Source review
Favorable binding interactions reported
In silico docking (ACS Omega, 2024)
In silico screening context
Quantitative binding data not available
SARS-CoV-2 protease inhibitor molecular docking

Regioisomeric Binding Specificity

The 1-methoxy-3-methylbutane-2-sulfonamide regioisomer (target) differs structurally from its positional analogs, such as 2-methoxy-3-methylbutane-1-sulfonamide and 3-methoxy-3-methylbutane-1-sulfonamide. Although direct comparative bioactivity data are not available in public repositories, established sulfonamide SAR principles predict that the specific positioning of the sulfonamide and methoxy groups on the butane chain will yield a unique spatial presentation of hydrogen-bond donors/acceptors and hydrophobic surfaces, potentially translating to distinct target selectivity profiles [1].

Regioisomer SAR
Class-level
Positional isomer controls recommended
No direct bioactivity comparison data
Regioisomeric identity review
Data to verify for specific targets
regioisomer structure-activity relationship sulfonamide

1-Methoxy-3-methylbutane-2-sulfonamide: Key Applications


Neuroscience: mGluR1 Antagonism

With a Ki of 1.90 nM at rat mGluR1 and >980-fold selectivity over mGluR5, 1-methoxy-3-methylbutane-2-sulfonamide is well-suited for in vitro and ex vivo studies requiring precise pharmacological blockade of group I metabotropic glutamate signaling. It can be used to dissect mGluR1-specific contributions in synaptic plasticity, pain pathways, and cerebellar function [1][2].

Antiviral: SARS-CoV-2 Protease Inhibitor

Favorable molecular docking interactions with SARS-CoV-2 protease residues position this sulfonamide as a promising starting scaffold for medicinal chemistry campaigns aimed at developing novel antiviral agents. Ongoing research focuses on optimizing hydrophobicity via substituent modifications to improve cellular permeability [3].

Chemical Biology: Sulfonamide SAR Probe

The unique regioisomeric identity of 1-methoxy-3-methylbutane-2-sulfonamide makes it a valuable reference compound for structure-activity relationship (SAR) studies exploring how methoxy and methyl substituent positioning modulates sulfonamide bioactivity. It can serve as a comparator for evaluating the biological impact of regioisomeric shifts [4].

Application
Selection Property
Validation Focus
Group I mGluR signaling studies
mGluR1 target engagement review
mGluR1-mediated pathway interpretation
Coronavirus protease inhibitor screening
In silico binding context
Protease target validation
Sulfonamide regioisomer SAR studies
Regioisomeric identity control
Structure-dependent bioactivity review
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